Home > Products > Screening Compounds P89044 > E3 ligase Ligand-Linker Conjugates 10
E3 ligase Ligand-Linker Conjugates 10 -

E3 ligase Ligand-Linker Conjugates 10

Catalog Number: EVT-254900
CAS Number:
Molecular Formula: C32H47ClN4O6S
Molecular Weight: 651.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

E3 ligase ligand-linker conjugates function by bringing the E3 ligase into close proximity with the POI, facilitating the transfer of ubiquitin to the POI. This ubiquitination tags the POI for degradation by the proteasome. [, , , , ]

Future Directions
  • Expanding the E3 Ligase Toolbox: Discovering ligands for novel E3 ligases will broaden the scope of proteins that can be targeted for degradation. [, , , , , ]
  • Optimizing Linker Design: Developing novel linkers with improved properties such as enhanced stability, solubility, and cell permeability will be crucial for developing more effective conjugates. [, , , , ]
  • Improving Target Specificity: Designing conjugates with high target specificity will be essential for minimizing off-target effects and improving therapeutic potential. [, , ]
  • Exploring New Applications: Developing conjugates for applications beyond targeted protein degradation, such as modulating protein-protein interactions or targeting non-protein biomolecules, holds great promise for expanding the research and therapeutic potential of this technology. [, , ]

VH298

  • Compound Description: VH298 is a potent and cell-active small-molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. [] It exhibits a dissociation constant (Kd) of less than 100 nM, making it a valuable chemical probe for studying the VHL-HIF (Hypoxia Inducible Factor) pathways. [] VH298 effectively induces the intracellular stabilization of HIF-1α, indicating its ability to inhibit VHL's E3 ligase activity. []
  • Relevance: While the exact structure of "E3 Ligase Ligand-Linker Conjugates 10" is not specified, VH298 serves as a relevant related compound because it represents a potent and well-characterized ligand for the VHL E3 ligase. [] If "E3 Ligand-Linker Conjugates 10" includes compounds designed to recruit VHL, VH298 provides a structural framework and starting point for optimization.

dBET1

  • Compound Description: dBET1 is a bifunctional molecule designed to induce the degradation of bromodomain-containing 4 (BRD4). [] It functions as a PROTAC, employing a CRBN (Cereblon) E3 ligase ligand to target BRD4 for proteasomal degradation. [] Studies have shown that dBET1 effectively stimulates CRBN's E3 ubiquitin-conjugating function and successfully degrades BRD4 in both mouse and human cells. []
  • Relevance: As a PROTAC molecule, dBET1 embodies the concept of linking an E3 ligase ligand (in this case, a CRBN ligand) to a POI-binding moiety. [] This structural and functional similarity makes dBET1 a relevant related compound to "E3 Ligase Ligand-Linker Conjugates 10" as it exemplifies the successful application of this approach for targeted protein degradation.

Lenalidomide, Pomalidomide, and CC-220 Derivatives

  • Compound Description: These compounds represent a class of molecules derived from lenalidomide, pomalidomide, and CC-220, which are known ligands for the CRBN E3 ligase. [, ] Derivatives of these compounds are frequently employed in the development of PROTACs. [, ]
  • Relevance: Lenalidomide, pomalidomide, and CC-220 derivatives are directly relevant to "E3 Ligase Ligand-Linker Conjugates 10" as they represent widely used E3 ligase ligands, specifically targeting CRBN. [, ] These compounds often serve as the basis for developing PROTACs by linking them to various POI-binding moieties through appropriate linkers. [, ]

Thalidomide Derivatives

  • Compound Description: Thalidomide and its derivatives are recognized as ligands for the CRBN E3 ligase. [] They have gained significant attention in the field of targeted protein degradation due to their ability to recruit CRBN and induce the ubiquitination and degradation of specific proteins. []
  • Relevance: Thalidomide derivatives, similar to lenalidomide and pomalidomide derivatives, are highly relevant to "E3 Ligase Ligand-Linker Conjugates 10" as they exemplify a class of molecules designed to harness the E3 ligase activity of CRBN for targeted protein degradation. []

SIAIS178

  • Compound Description: SIAIS178 is a potent and selective PROTAC degrader specifically designed to target the oncogenic fusion protein BCR-ABL, which is implicated in chronic myeloid leukemia (CML). [] This molecule consists of dasatinib, a known BCR-ABL inhibitor, linked to a VHL E3 ligase ligand through an optimized linker. [] SIAIS178 effectively promotes the interaction between BCR-ABL and VHL, leading to the successful degradation of BCR-ABL. []
  • Relevance: SIAIS178 exemplifies the successful design and application of a PROTAC molecule for targeted protein degradation. [] Its structural organization, featuring a POI-binding moiety (dasatinib), a linker, and an E3 ligase ligand (VHL ligand), directly aligns with the concept of "E3 Ligase Ligand-Linker Conjugates 10," highlighting the potential therapeutic applications of this compound class.

β-Naphthoflavone (β-NF) Conjugates

  • Compound Description: β-Naphthoflavone (β-NF) is a ligand for the aryl hydrocarbon receptor (AhR), which can function as an E3 ligase. [] Researchers have developed chimeric molecules incorporating β-NF as an AhR ligand to target specific proteins for degradation. [] For instance, β-NF-ATRA, a chimeric degrader, targets cellular retinoic acid-binding proteins (CRABPs) for AhR-dependent degradation. [] Similarly, β-NF-JQ1, utilizing β-NF as an AhR ligand, targets bromodomain-containing (BRD) proteins for degradation. []
  • Relevance: β-Naphthoflavone (β-NF) conjugates demonstrate the feasibility of expanding the repertoire of E3 ligases used in targeted protein degradation beyond the commonly employed CRBN and VHL. [] These molecules, structurally resembling PROTACs, highlight the potential of utilizing alternative E3 ligase ligands, like β-NF for AhR, to induce the degradation of specific target proteins. [] This approach aligns with the general principle behind "E3 Ligase Ligand-Linker Conjugates 10," emphasizing the versatility and potential of this strategy in drug discovery.
Overview

E3 ligase Ligand-Linker Conjugates 10 represents a significant advancement in the field of targeted protein degradation, particularly through the use of proteolysis-targeting chimeras (PROTACs). These compounds are designed to harness the ubiquitin-proteasome system to selectively degrade specific proteins within cells, thereby offering potential therapeutic benefits in various diseases, including cancer. The development of E3 ligase Ligand-Linker Conjugates 10 is rooted in the intricate mechanisms of E3 ubiquitin ligases, which play a crucial role in mediating the attachment of ubiquitin to target proteins, marking them for degradation.

Source

The information regarding E3 ligase Ligand-Linker Conjugates 10 derives from a variety of scientific literature focusing on E3 ligases, PROTAC technology, and their applications in drug discovery. Notable sources include articles discussing the classification and functions of E3 ligases , fragment-based lead discovery methods for identifying ligands , and the structural design considerations for PROTACs .

Classification

E3 ligases can be classified into several types based on their structural characteristics and mechanisms of action:

  • HECT (Homologous to the E6AP Carboxyl Terminus): Characterized by a HECT domain where ubiquitin is transferred from an E2 enzyme to a cysteine residue before binding to the substrate.
  • RING (Really Interesting New Gene): The most prevalent type, which facilitates direct transfer of ubiquitin from E2 to substrate without forming an intermediate.
  • U-box: A simpler structure that also facilitates ubiquitination.
  • RBR (RING-Between-RING): A complex type that combines features of both RING and HECT ligases.

These classifications highlight the diverse functionalities and regulatory roles that E3 ligases play in cellular processes.

Synthesis Analysis

Methods

The synthesis of E3 ligase Ligand-Linker Conjugates 10 involves several key steps:

  1. Fragment-Based Lead Discovery: This approach utilizes small molecular fragments that can bind to specific sites on E3 ligases. These fragments are screened using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Differential Scanning Fluorimetry (DSF) to identify potential ligands .
  2. Linker Design: The linker connecting the ligand and the E3 ligase is crucial for the functionality of PROTACs. Key parameters include:
    • Chemical Nature: Selection of suitable chemical groups that enhance binding affinity.
    • Length: Optimizing linker length is vital; too short may hinder binding, while too long may prevent effective proximity for ubiquitination .
    • Hydrophilicity and Rigidity: These properties influence solubility and stability within biological systems.
  3. Coupling Reactions: Various coupling strategies, including amide bond formation or click chemistry, are employed to attach the ligand to the linker and subsequently to the E3 ligase .

Technical Details

The synthesis often employs solid-phase synthesis techniques that allow for high-throughput generation of diverse conjugates. Advanced computational modeling may also be utilized to predict binding affinities and optimize linker configurations.

Molecular Structure Analysis

Structure

The molecular structure of E3 ligase Ligand-Linker Conjugates 10 typically includes:

  • A ligand that selectively binds to a specific E3 ligase.
  • A flexible linker that maintains spatial orientation between the ligand and target protein.
  • A target protein recognition moiety that directs degradation.

Data

Structural data can be obtained through X-ray crystallography or NMR spectroscopy, providing insights into binding interactions at atomic resolution. Such data are essential for understanding how modifications affect ligand efficacy.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in utilizing E3 ligase Ligand-Linker Conjugates 10 include:

  • Ubiquitination Reaction: The conjugate facilitates the transfer of ubiquitin from an E2 enzyme to the target protein via the recruited E3 ligase.
  • Degradation Pathway Activation: The binding of the conjugate induces conformational changes in both the E3 ligase and target protein, promoting their interaction with the proteasome for degradation.

Technical Details

The kinetics of these reactions can be studied using biochemical assays that measure ubiquitin transfer rates and subsequent degradation levels in cellular models.

Mechanism of Action

Process

E3 ligase Ligand-Linker Conjugates 10 operates through a multi-step mechanism:

  1. Binding: The ligand binds specifically to the target protein while simultaneously recruiting an E3 ligase through its linker.
  2. Ubiquitination: The recruited E3 ligase catalyzes the transfer of ubiquitin to lysine residues on the target protein.
  3. Degradation: The polyubiquitinated protein is recognized by the proteasome, leading to its degradation.

Data

Quantitative assays can be performed to measure degradation efficiency, typically using Western blotting or mass spectrometry techniques to assess levels of target proteins before and after treatment with conjugates.

Physical and Chemical Properties Analysis

Physical Properties

E3 ligase Ligand-Linker Conjugates 10 generally exhibit:

  • Moderate solubility in aqueous solutions due to hydrophilic linkers.
  • Stability under physiological conditions, which is crucial for therapeutic applications.

Chemical Properties

Key chemical properties include:

  • Reactivity towards nucleophiles during coupling reactions.
  • Stability against hydrolysis and enzymatic degradation once administered in vivo.

Relevant data regarding these properties can be derived from stability studies and solubility assays conducted during preclinical development phases.

Applications

E3 ligase Ligand-Linker Conjugates 10 have several scientific applications:

  • Targeted Protein Degradation: They are primarily used in research aimed at modulating protein levels within cells, providing insights into disease mechanisms.
  • Cancer Therapy: By selectively degrading oncogenic proteins, these conjugates offer potential therapeutic strategies against various cancers where traditional inhibitors fail.
  • Drug Discovery Tools: They serve as valuable tools for exploring cellular pathways and validating drug targets within the ubiquitin-proteasome system.

Properties

Product Name

E3 ligase Ligand-Linker Conjugates 10

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(6-chlorohexoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C32H47ClN4O6S

Molecular Weight

651.3 g/mol

InChI

InChI=1S/C32H47ClN4O6S/c1-22-28(44-21-35-22)24-11-9-23(10-12-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-43-16-15-42-14-8-6-5-7-13-33/h9-12,21,25-26,29,38H,5-8,13-20H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1

InChI Key

VVGFRQKHZOZAAG-UWPQIUOOSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCCCCCCl)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCCCCCCl)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCCCCCCl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.